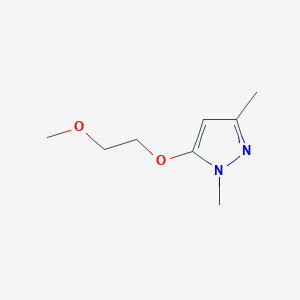
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid (HITC) is a cyclic carboxylic acid that is widely used in scientific research applications. It is a white crystalline solid with a melting point of 68–70 °C, and is soluble in water and many organic solvents. HITC is an important organic acid with a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has many applications in scientific research. It is widely used as an organic acid in the synthesis of various compounds, including drugs and other pharmaceuticals. 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is also used as a catalyst in various reactions, such as esterification and decarboxylation reactions. In addition, 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and imidazoles.
Mécanisme D'action
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is a proton donor, meaning that it can donate a proton to other molecules, resulting in the formation of a new compound. This is the mechanism by which 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid acts as a catalyst in various reactions. The proton donation ability of 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is also responsible for its use as a reagent in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid can act as a substrate for various enzymes, including cytochrome P450 enzymes, and can also act as an inhibitor of some enzymes. 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has also been studied for its potential anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is a relatively safe and stable compound, making it ideal for use in laboratory experiments. It is easy to synthesize and is soluble in many organic solvents, making it a versatile reagent. However, 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is a relatively strong acid, and can cause irritation to the skin and eyes, so proper safety precautions should be taken when handling it.
Orientations Futures
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has many potential future applications, including its use as a drug delivery system for targeted drug delivery, its use as a reagent in the synthesis of other compounds, and its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid can be synthesized in a number of ways, including the oxidation of 4-hydroxy-2,2,3-trimethylcyclohexane (HTC). This is typically done using aqueous potassium permanganate as the oxidizing agent, which yields 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid as the product. Another method is the reaction of 4-hydroxy-2,2,3-trimethylcyclohexane-1-carboxaldehyde (HTCAL) with sodium hydroxide in aqueous solution, which yields 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid as the product.
Propriétés
IUPAC Name |
(4Z)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6-8(11-14)5-4-7(9(12)13)10(6,2)3/h6-7,14H,4-5H2,1-3H3,(H,12,13)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBTMRMDVQIOV-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NO)CCC(C1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C(=N\O)/CCC(C1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)






![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)

![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)

